molecular formula C11H16O5 B11876399 Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

Cat. No.: B11876399
M. Wt: 228.24 g/mol
InChI Key: DWQCXZAGOJRBAB-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate (CAS 121210-56-8) is a high-purity chemical compound with a molecular formula of C11H16O5 and a molecular weight of 228.24 g/mol . This spirocyclic structure, characterized by its 1,4-dioxaspiro[4.5]decane scaffold, is of significant interest in medicinal and synthetic chemistry. Spirocyclic frameworks like this are frequently employed as key synthetic intermediates and privileged scaffolds in the discovery of new bioactive molecules . For instance, research into related spirocyclic systems has demonstrated their potential in developing potent and selective ligands for central nervous system (CNS) targets, such as the sigma-1 receptor, which plays a role in neurological diseases and pain management . The presence of both ester and hydroxyl functional groups on this scaffold makes it a versatile building block for further chemical diversification, suitable for exploring structure-activity relationships in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

InChI

InChI=1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h12H,2-7H2,1H3

InChI Key

DWQCXZAGOJRBAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC2(C1)OCCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate typically involves the reaction of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Differences
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate (Target Compound) C₁₁H₁₈O₅ 230.26 8-OH, 7-ester Not explicitly provided Reference compound with hydroxyl and ester groups.
Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate C₁₁H₁₆O₄ 212.24 No hydroxyl group 38334-83-7 Lacks the 8-hydroxy group; reduced polarity and hydrogen-bonding capacity .
Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate C₁₁H₁₈O₄ 214.26 Saturated spiro ring (no double bond) 412025-07-1 Fully saturated ring system; altered conformational flexibility .
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene C₁₄H₁₅ClO₂ 250.72 4-Chlorophenyl substituent 126991-60-4 Chlorophenyl group enhances lipophilicity (LogP = 3.65) .
8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde C₁₀H₁₂O₅ 212.20 Carbaldehyde group at position 7 Not provided Replaces ethyl ester with aldehyde; increased electrophilicity .

Key Research Findings and Functional Comparisons

Reactivity and Stability
  • Hydroxyl Group Impact: The 8-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues like ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate (C₁₁H₁₆O₄) . This property may improve solubility in polar solvents (e.g., water or ethanol) but could also increase susceptibility to oxidation.
  • Ester vs. Aldehyde Functionality : Replacing the ethyl ester with a carbaldehyde group (as in 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde ) introduces electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions .
Physicochemical Properties
  • Lipophilicity : The target compound’s hydroxyl group reduces LogP compared to lipophilic derivatives like 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (LogP = 3.65) .
  • Thermal Stability : Saturated analogues (e.g., ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate ) exhibit greater thermal stability due to the absence of a double bond .

Crystallographic and Analytical Data

  • Crystallography : The stereochemistry of the target compound ((7R,8S)) was likely resolved using programs like SHELXL or SHELXS , which are widely employed for small-molecule refinement .
  • Spectroscopic Characterization : Analogues such as ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate (CAS 38334-83-7) are characterized via NMR and MS, with purity ≥97% .

Biological Activity

Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate (CAS Number: 121210-56-8) is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₆O₅
Molecular Weight228.24 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP1.2886

Antimicrobial Properties

Recent studies have indicated that compounds with spirocyclic structures, such as this compound, exhibit antimicrobial activity. A study published in MDPI highlighted the potential of spirocyclic compounds in drug discovery, particularly for their efficacy against various bacterial strains . Although specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results.

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Research into similar spirocyclic compounds has revealed their interactions with serotonin receptors, suggesting possible applications in treating neurological disorders such as anxiety and depression . The compound's ability to act as a selective agonist for certain receptors could be an avenue for further exploration.

Synthesis and Evaluation

A significant study focused on the synthesis and biological evaluation of various spirocyclic derivatives demonstrated that modifications in the molecular structure could enhance biological activity. This research underscores the importance of structure-activity relationships (SAR) in developing effective pharmacological agents . this compound may serve as a valuable scaffold for further modifications to optimize its biological effects.

Q & A

Q. Why do fluorination reactions of this compound yield inconsistent results across studies?

  • Variability arises from solvent polarity (CH₃CN vs. DMF), fluoride source (CsF vs. KF), and temperature. For example, higher polarity solvents stabilize transition states but increase HF formation .

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